molecular formula C13H9NO4 B13030611 3-Nitro-[1,1'-biphenyl]-2-carboxylic acid

3-Nitro-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B13030611
M. Wt: 243.21 g/mol
InChI Key: TZEGFPMKTWHXOL-UHFFFAOYSA-N
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Description

3-Nitro-[1,1’-biphenyl]-2-carboxylic acid is an organic compound with the molecular formula C13H9NO4 It is a derivative of biphenyl, where a nitro group is attached to one of the phenyl rings, and a carboxylic acid group is attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-[1,1’-biphenyl]-2-carboxylic acid typically involves the nitration of biphenyl derivatives followed by carboxylation. One common method is the nitration of 2-carboxy-[1,1’-biphenyl] using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods

Industrial production of 3-Nitro-[1,1’-biphenyl]-2-carboxylic acid may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Esterification: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed

    Reduction: 3-Amino-[1,1’-biphenyl]-2-carboxylic acid.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

    Esterification: Esters of 3-Nitro-[1,1’-biphenyl]-2-carboxylic acid.

Scientific Research Applications

3-Nitro-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-[1,1’-biphenyl]-2-carboxylic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-[1,1’-biphenyl]
  • 2-Nitro-[1,1’-biphenyl]
  • 4-Nitro-[1,1’-biphenyl]

Uniqueness

3-Nitro-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the biphenyl scaffold. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

2-nitro-6-phenylbenzoic acid

InChI

InChI=1S/C13H9NO4/c15-13(16)12-10(9-5-2-1-3-6-9)7-4-8-11(12)14(17)18/h1-8H,(H,15,16)

InChI Key

TZEGFPMKTWHXOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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